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molecular formula C11H17N3O2 B8435117 Ethyl N-(2,6-diaminophenyl)-beta-alaninate

Ethyl N-(2,6-diaminophenyl)-beta-alaninate

Cat. No. B8435117
M. Wt: 223.27 g/mol
InChI Key: CUGDCIKDHBYQAA-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

Under hydrogen gas atmosphere, a mixture of ethyl N-(2,6-dinitrophenyl)-beta-alaninate (Reference Example 24; 1.39 g, 4.92 mmol), 10% palladium on carbon (50% wet, 280 mg) and tetrahydrofuran (50 mL) was stirred at room temperature for 6 hr. The reaction mixture was filtered and concentrated in vacuo to give the title compound as an oil (1.00 g, 4.50 mmol, 91%)
Name
ethyl N-(2,6-dinitrophenyl)-beta-alaninate
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[NH:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])([O-])=O>[Pd].O1CCCC1>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[NH:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
ethyl N-(2,6-dinitrophenyl)-beta-alaninate
Quantity
1.39 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])NCCC(=O)OCC
Name
Quantity
280 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(C(=CC=C1)N)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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